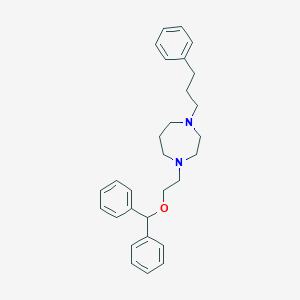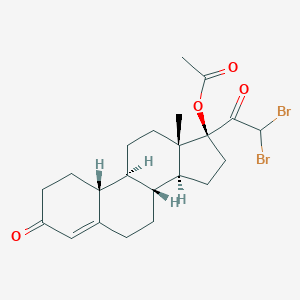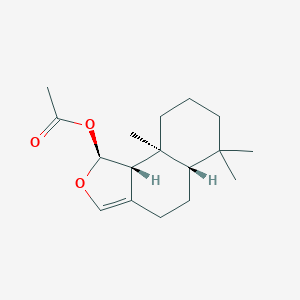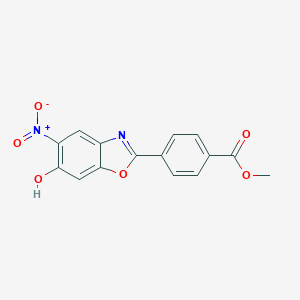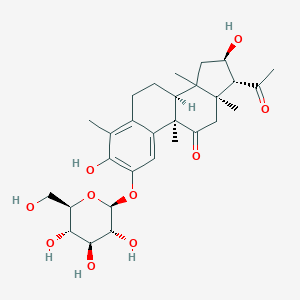
4-Chloro-6-nitrosopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitrosopyrimidine is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline solid that is used in various scientific research applications. The compound has a molecular formula of C4H2ClN3O2 and a molecular weight of 165.54 g/mol.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitrosopyrimidine is not well understood. However, it is believed that the compound interacts with various cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1. DNA damage: 4-Chloro-6-nitrosopyrimidine has been shown to cause DNA damage in various studies. The compound can cause single-strand breaks, double-strand breaks, and oxidative damage to DNA.
2. Protein modification: The compound can modify various proteins in the cell, leading to changes in their function and activity.
3. Cell cycle arrest: 4-Chloro-6-nitrosopyrimidine has been shown to cause cell cycle arrest in various cell lines.
Advantages and Limitations for Lab Experiments
Advantages:
1. High yield: The synthesis of 4-Chloro-6-nitrosopyrimidine typically yields around 70-80%.
2. Versatile: The compound can be used in various scientific research applications.
3. Stable: The compound is stable under normal laboratory conditions.
Limitations:
1. Toxicity: The compound is toxic and should be handled with care.
2. Limited information: The mechanism of action of the compound is not well understood, limiting its use in certain applications.
3. Limited solubility: The compound has limited solubility in water, making it difficult to use in certain experiments.
Future Directions
1. Development of new derivatives: Future research could focus on the development of new derivatives of 4-Chloro-6-nitrosopyrimidine with improved biological activity.
2. Elucidation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of the compound and its interaction with cellular components.
3. Use in drug discovery: The compound could be used in drug discovery programs to identify new compounds with potential therapeutic activity.
4. Development of new detection methods: Future research could focus on the development of new detection methods for the compound in biological samples.
Conclusion:
In conclusion, 4-Chloro-6-nitrosopyrimidine is a versatile compound that has various scientific research applications. The compound can be synthesized using a palladium-catalyzed reaction and has been shown to cause DNA damage, protein modification, and cell cycle arrest. While the compound has advantages such as high yield and stability, it also has limitations such as toxicity and limited solubility. Future research could focus on the development of new derivatives, elucidation of the mechanism of action, and use in drug discovery programs.
Synthesis Methods
The synthesis of 4-Chloro-6-nitrosopyrimidine involves the reaction of 4-chloro-6-nitropyrimidine with sodium hypophosphite in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or water and requires a temperature of around 80-90°C. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
4-Chloro-6-nitrosopyrimidine is used in various scientific research applications such as:
1. As a precursor for the synthesis of other compounds: The compound is used as a starting material for the synthesis of other pyrimidine derivatives that have potential biological activity.
2. As a reagent for the detection of amino acids: The compound is used as a reagent for the detection of amino acids in various biological samples.
3. As a probe for the detection of DNA damage: The compound is used as a probe for the detection of DNA damage caused by various agents such as radiation and chemicals.
properties
CAS RN |
126827-22-3 |
|---|---|
Product Name |
4-Chloro-6-nitrosopyrimidine |
Molecular Formula |
C4H2ClN3O |
Molecular Weight |
143.53 g/mol |
IUPAC Name |
4-chloro-6-nitrosopyrimidine |
InChI |
InChI=1S/C4H2ClN3O/c5-3-1-4(8-9)7-2-6-3/h1-2H |
InChI Key |
PDFPMIRAPUIECQ-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1Cl)N=O |
Canonical SMILES |
C1=C(N=CN=C1Cl)N=O |
synonyms |
Pyrimidine, 4-chloro-6-nitroso- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



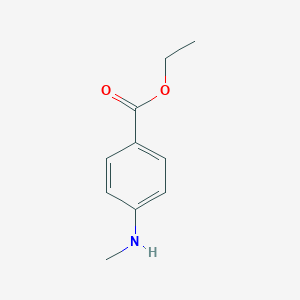
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)


